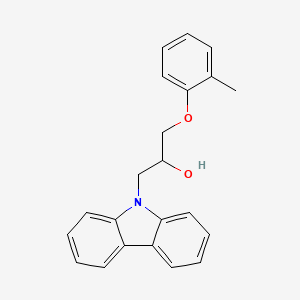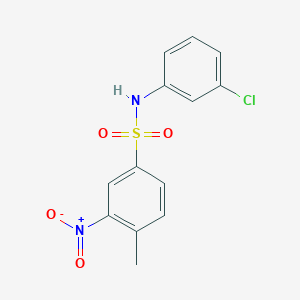![molecular formula C30H20N2O8 B4944241 5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)
5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]' is a synthetic compound that has gained much attention in the scientific community due to its potential applications in various fields. It is commonly referred to as EHOB or Ethoxybenzyl Isoindoline Dione.
Mechanism of Action
The mechanism of action of EHOB is not fully understood. However, studies have shown that EHOB can induce apoptosis in cancer cells by activating the caspase-3 pathway and inhibiting the Akt pathway. EHOB has also been shown to generate reactive oxygen species (ROS) upon exposure to light, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
EHOB has been shown to have low toxicity and high biocompatibility. In vitro studies have shown that EHOB can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that EHOB can inhibit tumor growth and prolong survival in mice.
Advantages and Limitations for Lab Experiments
One of the advantages of EHOB is its high solubility in organic solvents, which makes it easy to handle in the laboratory. EHOB also has a high molar extinction coefficient, which makes it an efficient photosensitizer in photodynamic therapy. However, one of the limitations of EHOB is its low stability in aqueous solutions, which can limit its use in biological applications.
Future Directions
There are several future directions for research on EHOB. One direction is to optimize the synthesis method to improve the yield and purity of EHOB. Another direction is to study the mechanism of action of EHOB in more detail to better understand its anti-cancer properties. Additionally, there is a need to develop new formulations of EHOB that can improve its stability in aqueous solutions and enhance its bioavailability. Finally, there is a need to conduct more preclinical and clinical studies to evaluate the safety and efficacy of EHOB in cancer therapy and photodynamic therapy.
In conclusion, EHOB is a synthetic compound that has shown promising results in various scientific research applications. Its potential applications in cancer therapy, photodynamic therapy, and organic electronics make it an exciting area of research. However, further research is needed to fully understand its mechanism of action and optimize its properties for various applications.
Synthesis Methods
EHOB can be synthesized through various methods, including the reaction of 4-hydroxybenzene-1,2-diamine with dimethyl oxalate, followed by the reaction with ethyl glyoxylate. Another method involves the reaction of 4-hydroxybenzene-1,2-diamine with phthalic anhydride and ethylene glycol, followed by the reaction with benzyl chloride.
Scientific Research Applications
EHOB has been extensively studied for its potential applications in various fields, including cancer therapy, photodynamic therapy, and organic electronics. In cancer therapy, EHOB has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In photodynamic therapy, EHOB has been used as a photosensitizer to selectively destroy cancer cells. In organic electronics, EHOB has been used as a hole-transporting material in organic solar cells.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-5-[2-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O8/c33-19-5-1-17(2-6-19)31-27(35)23-11-9-21(15-25(23)29(31)37)39-13-14-40-22-10-12-24-26(16-22)30(38)32(28(24)36)18-3-7-20(34)8-4-18/h1-12,15-16,33-34H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFICAZJRCLQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)nicotinamide 1-oxide](/img/structure/B4944161.png)

![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)
![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)

![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)

![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)


